molecular formula C15H12 B1622909 1-Methyl-4-(phenylethynyl)benzene CAS No. 3287-02-3

1-Methyl-4-(phenylethynyl)benzene

Cat. No. B1622909
Key on ui cas rn: 3287-02-3
M. Wt: 192.25 g/mol
InChI Key: LENVYSAMNKKWEK-UHFFFAOYSA-N
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Patent
US07105707B2

Procedure details

The procedure was identical to Example 1, with the exception that 4-ethynyltoluene (0.507 ml; 0.465 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 42 h at 65° C. showed the presence of 1.62 mmol (81% yield) of 1-methyl-4-(phenylethynyl)benzene, and 0.25 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.507 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1)#[CH:2].[C:10]1(C#C)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(#N)C1C=CC=CC=1>>[CH3:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[C:2][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.507 mL
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0.25 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.62 mmol
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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